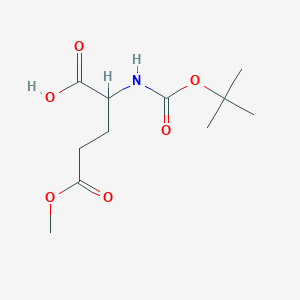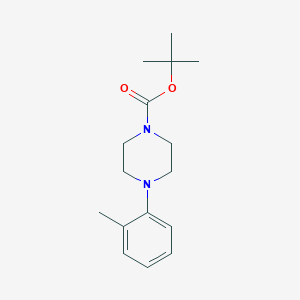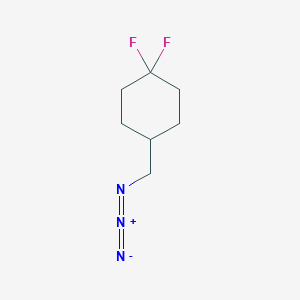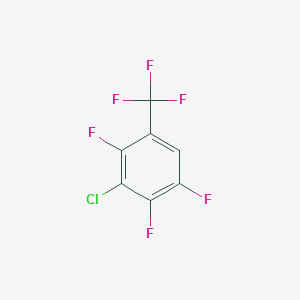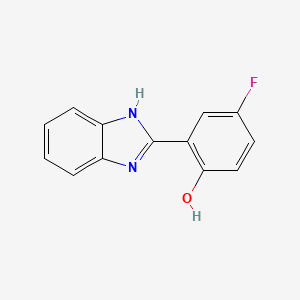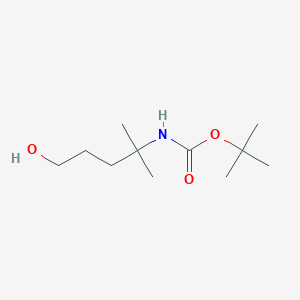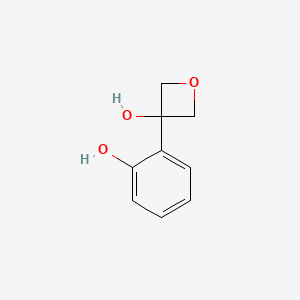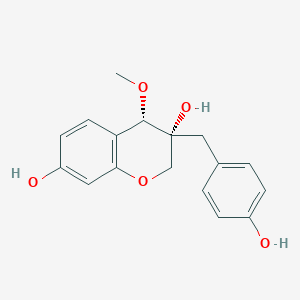
1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
The compound “1-(tert-Butyl) 2-methyl ®-2-allylpyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-Butyl” and “methyl” groups are substituents on the pyrrolidine ring, and the “allyl” group indicates a prop-2-enyl substituent. The “®” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with the appropriate tert-butyl, methyl, and allyl reagents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the attached substituents. The presence of the “tert-Butyl”, “methyl”, and “allyl” groups would impart certain steric and electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impart basicity, while the “tert-Butyl”, “methyl”, and “allyl” groups could influence the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Fate
- MTBE, a gasoline additive, has raised environmental concerns due to its persistence and water solubility, leading to extensive studies on its biodegradation and fate in the environment. Research indicates that MTBE can be degraded under certain conditions, highlighting the potential for bioremediation strategies to mitigate contamination. This research could be relevant for understanding the environmental behavior of similar compounds and developing remediation approaches (Davis & Erickson, 2004).
Synthetic Applications
- Studies on the synthetic routes of related compounds, such as vandetanib, indicate that tert-butyl and related groups can be key intermediates in the synthesis of complex molecules. This suggests potential synthetic applications for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the preparation of pharmaceuticals or other organic compounds (Mi, 2015).
Chemical Modification and Material Science
- The chemical modification of polysaccharides, such as xylan, using related tert-butyl compounds, has been explored for the development of new materials with specific properties. This suggests potential applications of 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the modification of biopolymers to create novel materials with tailored functionalities (Petzold-Welcke et al., 2014).
Catalysis and Chemical Reactions
- Research on catalytic applications of related compounds, such as tert-butanesulfinamide, in the synthesis of N-heterocycles suggests potential catalytic roles for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in facilitating specific chemical reactions, particularly in the synthesis of complex organic molecules (Philip et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYTWFFJGOYPRZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)
